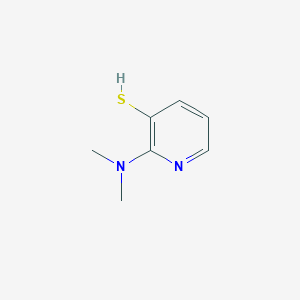

2-(Dimethylamino)pyridine-3-thiol

CAS No.:

Cat. No.: VC18066585

Molecular Formula: C7H10N2S

Molecular Weight: 154.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10N2S |

|---|---|

| Molecular Weight | 154.24 g/mol |

| IUPAC Name | 2-(dimethylamino)pyridine-3-thiol |

| Standard InChI | InChI=1S/C7H10N2S/c1-9(2)7-6(10)4-3-5-8-7/h3-5,10H,1-2H3 |

| Standard InChI Key | GNFLAPCNSBEYOI-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=C(C=CC=N1)S |

Introduction

Key Findings

2-(Dimethylamino)pyridine-3-thiol (C₇H₁₀N₂S) is a heterocyclic compound featuring a pyridine ring substituted with a dimethylamino group at the 2-position and a thiol group at the 3-position. With a molecular weight of 154.24 g/mol, this compound exhibits unique physicochemical properties, including nucleophilic reactivity and tautomeric equilibria . Its synthesis leverages both classical organic transformations and modern catalytic methods , enabling applications in catalysis, drug delivery systems, and polymer chemistry . Recent studies highlight its potential in nanotechnology and biomedicine, particularly in gold nanoparticle (AuNP) functionalization .

Chemical Structure and Molecular Characteristics

Core Architecture

The molecule consists of a pyridine backbone with two functional groups:

-

Dimethylamino group (-N(CH₃)₂) at position 2, contributing electron-donating effects.

-

Thiol group (-SH) at position 3, enabling nucleophilic and redox activity.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀N₂S | |

| Molecular Weight | 154.24 g/mol | |

| CAS Number | 2229280-33-3 | |

| Tautomeric Form | Thiol-thione equilibrium |

Tautomeric Behavior

The thiol group participates in a tautomeric equilibrium with its thione form, influenced by solvent polarity. Computational studies on analogous pyridinethiols reveal that the thione form (C=S) is thermodynamically favored in non-polar solvents due to resonance stabilization . For 2-(dimethylamino)pyridine-3-thiol, this equilibrium is critical for its reactivity in nucleophilic substitutions .

Synthesis and Manufacturing Processes

Classical Synthetic Routes

Two primary strategies dominate its synthesis:

-

Functional Group Modification:

-

Protection-Deprotection Approach:

Table 2: Comparison of Synthesis Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct Substitution | Fewer steps, cost-effective | Low regioselectivity |

| Protection-Deprotection | High purity, controlled steps | Requires hazardous reagents |

Catalytic Innovations

Recent patents describe using zinc chloride (ZnCl₂) as a catalyst to enhance the coupling efficiency between 4-chloropyridine derivatives and dimethylamine . This method reduces reaction times from 24 hours to 6 hours while maintaining yields above 75% .

Physicochemical Properties

Thermal Stability

Solubility and Reactivity

-

Solubility: Miscible in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol.

-

Nucleophilicity: The thiol group (-SH) exhibits strong nucleophilic character, reacting with electrophiles like alkyl halides and epoxides .

Chemical Reactivity and Mechanisms

Thiol-Based Reactions

-

Thioether Formation: Reacts with alkyl halides (R-X) to form stable thioethers (R-S-C₇H₉N₂).

-

Oxidation: Converts to disulfides (R-S-S-R) in the presence of oxidizing agents like H₂O₂.

Catalytic Activity

In epoxy-thiol polymerization, the dimethylamino group acts as a base, accelerating the ring-opening of epoxides . This property is exploited in adhesives and coatings with delayed curing profiles .

Applications in Scientific Research

Nanotechnology

-

AuNP Functionalization: Thiol groups bind to gold surfaces, enabling the creation of drug-loaded nanoparticles for targeted therapies .

-

Polymer Networks: Serves as a crosslinker in thiol-ene click reactions, producing mechanically stable hydrogels .

Organic Synthesis

-

Nucleophilic Catalyst: Enhances acylation and phosphorylation reactions by activating electrophilic substrates.

Recent Advances and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume